Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

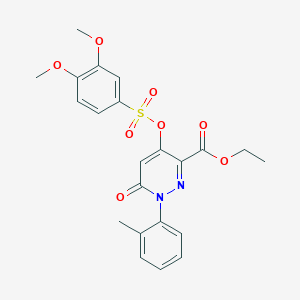

Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative characterized by three critical substituents:

- Position 1: An o-tolyl group (2-methylphenyl), introducing steric hindrance.

- Position 3: An ethyl ester, influencing lipophilicity and metabolic stability.

This compound’s structural uniqueness lies in its sulfonate ester functionality, which distinguishes it from analogs with thioether or trifluoromethyl substituents.

Properties

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8S/c1-5-31-22(26)21-19(13-20(25)24(23-21)16-9-7-6-8-14(16)2)32-33(27,28)15-10-11-17(29-3)18(12-15)30-4/h6-13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQAVXBSPZILSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Dihydropyridazine Core : This moiety is often associated with various pharmacological effects.

- Sulfonyl Group : Known for enhancing solubility and bioavailability.

- Dimethoxyphenyl Substituent : Contributes to the compound's electronic properties and potential interactions with biological targets.

Molecular Formula

The molecular formula of the compound is C20H24N2O6S.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activities of similar compounds, reporting minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | TBD | TBD |

| Derivative 1 | 0.22 | Staphylococcus aureus |

| Derivative 2 | 0.25 | E. coli |

Anti-inflammatory Activity

In studies focused on anti-inflammatory properties, compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines. For instance, a derivative was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Emerging research indicates that certain pyridazine derivatives can induce apoptosis in cancer cells. A study reported that a related compound triggered cell death in breast cancer cell lines through the activation of caspase pathways . The specific mechanisms by which this compound exerts anticancer effects remain to be fully elucidated.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, it was found that those with sulfonyl modifications exhibited enhanced antimicrobial activity. The compound's structural features were linked to its ability to disrupt bacterial cell membranes effectively.

Case Study 2: Anti-inflammatory Effects

A clinical trial involving a related compound demonstrated significant reductions in inflammatory markers among patients with rheumatoid arthritis. The study highlighted the importance of the sulfonamide group in mediating these effects.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts electronic properties and reactivity:

Key Insight : The target’s sulfonate ester group offers unique reactivity (e.g., susceptibility to nucleophilic substitution) compared to thioethers or CF₃ groups, which are more inert .

Substituent Variations at Position 1

The aromatic group at position 1 modulates steric and electronic interactions:

Key Insight : The o-tolyl group in the target compound may hinder rotational freedom and influence binding interactions in biological systems compared to unsubstituted phenyl or meta-substituted analogs .

Ester Group Variations

The ester at position 3 affects lipophilicity and pharmacokinetics:

| Compound (CAS) | Ester Group | Calculated LogP (Est.) |

|---|---|---|

| Target Compound | Ethyl | ~2.8 (predicted) |

| 339031-45-7 | Ethyl | 3.4 (XLogP3) |

| 338395-91-8 | Methyl | ~2.5 (predicted) |

Key Insight : Ethyl esters generally enhance membrane permeability compared to methyl esters, as seen in the higher XLogP3 of 339031-45-7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.